Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
Description
Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a thiazolidin-2,4-dione (TZD) derivative characterized by a 4-methylphenyl substituent at the N3 position of the thiazolidinone ring and a methyl benzoate moiety linked via an amino group at the C5 position. The compound is synthesized through a two-step protocol involving the condensation of 4-formylbenzoic acid with thiazolidine-2,4-dione to form an intermediate, (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid, followed by reaction with 4-methylaniline . This scaffold is of interest due to its structural similarity to bioactive TZD derivatives, which are known for antimicrobial, anticancer, and antidiabetic properties.
Properties
IUPAC Name |
methyl 2-[[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-11-7-9-12(10-8-11)20-16(21)15(25-18(20)23)19-14-6-4-3-5-13(14)17(22)24-2/h3-10,15,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETISBKYFQPUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-methylphenyl isothiocyanate with 2-aminobenzoic acid in the presence of a base to form the intermediate thiazolidinone. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The compound’s ability to modulate enzyme activity makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among TZD derivatives include substitutions on the aryl group (N3 position), modifications at the C5 position, and hybridizations with other pharmacophores (e.g., thiosemicarbazone, triazole). Below is a comparative analysis of select analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Melting Points : Thiosemicarbazone derivatives (e.g., compound 18) exhibit higher melting points (~243°C) due to strong intermolecular hydrogen bonding .
- Yield and Stability : Hybrids with thiosemicarbazone moieties (compounds 18, 23) show moderate-to-high yields (80–91%), suggesting robust synthetic protocols .
Key Observations:
- Antiproliferative Activity : Compound 23 demonstrates potent activity against A549 cells (IC50 = 12.3 µM), surpassing compound 18 (HepG2 IC50 = 18.9 µM) . This highlights the influence of the 4-methylphenyl-thiosemicarbazone hybrid structure.
- Antibacterial Action : Chlorophenyl derivatives (e.g., compound 18) exhibit stronger antibacterial effects (MIC = 8–16 µg/mL) than methylphenyl analogues, likely due to electron-withdrawing chlorine enhancing target binding .
- PPAR-γ Agonism : Compound 23 and rosiglitazone (a clinical TZD) share adipogenic activity, suggesting shared mechanisms via PPAR-γ activation .
Biological Activity
Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article will delve into the synthesis, biological activity, mechanisms of action, and relevant case studies surrounding this compound.
The synthesis of this compound typically involves a multi-step process. One common method includes the reaction of 4-methylphenyl isothiocyanate with 2-aminobenzoic acid in the presence of a base to form the intermediate thiazolidinone. This intermediate is subsequently esterified using methanol and an acid catalyst to yield the final product.
Chemical Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 336.37 g/mol
2.1 Antibacterial Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a study synthesized new thiazolidine derivatives and evaluated their antibacterial activity against multiple pathogens, demonstrating promising results for specific derivatives .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | P. aeruginosa | 20 |
2.2 Anticancer Activity
In addition to its antibacterial effects, this compound has been investigated for its anticancer properties. Studies have shown that this compound can induce cytotoxicity in various cancer cell lines such as leukemia (HL-60), breast cancer (MDA-MB-231), and CNS cancer (SF-295). The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC (μM) |
|---|---|
| HL-60 | 12 |
| MDA-MB-231 | 15 |
| SF-295 | 10 |
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The thiazolidinone ring can interact with enzymes and proteins through both covalent bonds and non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can lead to enzyme inhibition or modulation of receptor activity, making it a valuable candidate in drug discovery and development.
4. Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Study on Anticancer Efficacy: A study conducted by researchers at the National Cancer Institute evaluated various thiazolidinone derivatives for their anticancer properties. The results indicated that this compound displayed significant cytotoxicity against leukemia cells compared to standard chemotherapeutic agents .
- Antimicrobial Efficacy Study: Another investigation focused on the antibacterial potential of thiazolidinone derivatives against resistant bacterial strains. The study found that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
